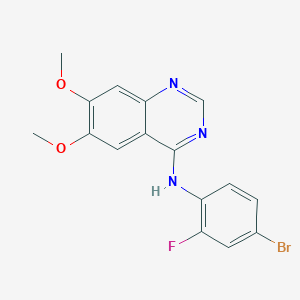
Alloc-Trp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloc-Trp-OH, also known as N-allyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protecting group for the amino acid’s functional groups. The Alloc group is particularly useful due to its stability under acidic conditions and its ability to be removed under mild conditions using palladium catalysts.
Méthodes De Préparation
Alloc-Trp-OH can be synthesized through various methods. One common approach involves the protection of the amino group of tryptophan with the allyloxycarbonyl (Alloc) group. This can be achieved by reacting tryptophan with allyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .
Analyse Des Réactions Chimiques
Alloc-Trp-OH undergoes several types of chemical reactions, including:
Deprotection: The Alloc group can be removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a hydrogen donor like phenylsilane. .
Coupling Reactions: this compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Applications De Recherche Scientifique
Alloc-Trp-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using this compound can be used in the development of new drugs, particularly in the design of peptide-based therapeutics.
Mécanisme D'action
The mechanism of action of Alloc-Trp-OH primarily involves its role as a protecting group in peptide synthesis. The Alloc group protects the amino group of tryptophan, preventing it from participating in unwanted side reactions during the synthesis process. The Alloc group can be selectively removed under mild conditions using palladium catalysts, allowing for the controlled deprotection of the amino group .
Comparaison Avec Des Composés Similaires
Alloc-Trp-OH can be compared with other protected amino acids, such as:
Boc-Trp-OH (tert-butyloxycarbonyl-L-tryptophan): Boc-Trp-OH uses the Boc group as a protecting group, which is stable under basic conditions and can be removed using acids like trifluoroacetic acid.
Fmoc-Trp-OH (9-fluorenylmethoxycarbonyl-L-tryptophan): Fmoc-Trp-OH uses the Fmoc group, which is stable under acidic conditions and can be removed using bases like piperidine.
Cbz-Trp-OH (benzyloxycarbonyl-L-tryptophan): Cbz-Trp-OH uses the Cbz group, which can be removed through hydrogenolysis using palladium on carbon.
This compound is unique in its stability under acidic conditions and its ability to be removed under mild conditions using palladium catalysts, making it a versatile protecting group in peptide synthesis .
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
(2R)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m1/s1 |
Clé InChI |
LAGUHCRPQDBLGF-CYBMUJFWSA-N |
SMILES isomérique |
C=CCOC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B12344860.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12344868.png)
![9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12344877.png)
![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)
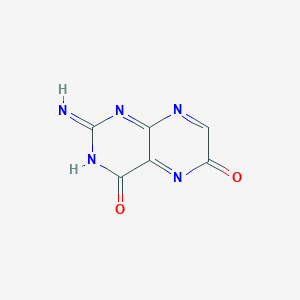
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B12344884.png)
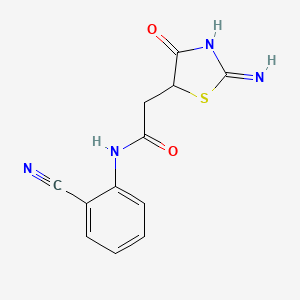
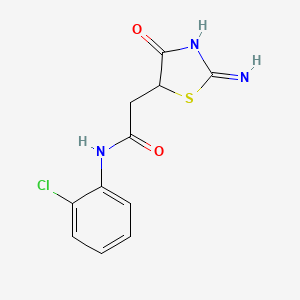

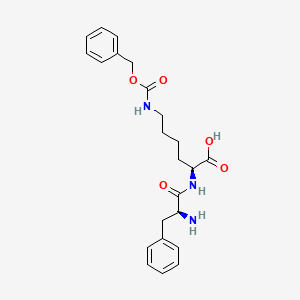
![2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride](/img/structure/B12344917.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12344936.png)
